molecular formula C20H25NO2S B444064 Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate CAS No. 351156-36-0

Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Cat. No.: B444064
CAS No.: 351156-36-0
M. Wt: 343.5g/mol
InChI Key: KTGPXBGYYGBBJW-UHFFFAOYSA-N
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Description

Fundamental Characterization of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

The fundamental characterization of this compound encompasses detailed structural analysis, physicochemical property determination, and comparative evaluation with structurally related compounds. This thiophene derivative presents a unique combination of electronic and steric factors that distinguish it from simpler aromatic carboxylates and heterocyclic compounds. The presence of the cyclohexyl substituent introduces significant conformational flexibility while maintaining aromatic character through the phenyl linker, creating opportunities for diverse molecular interactions and potential biological activities.

Structural Analysis and Nomenclature

The structural framework of this compound represents a sophisticated example of heterocyclic architecture combining multiple functional domains. The thiophene ring serves as the central heterocyclic core, providing both aromatic stability and electronic properties distinct from purely carbocyclic systems. The substitution pattern places the amino group at the 2-position, the carboxylate ester at the 3-position, and the extended phenylcyclohexyl system at the 4-position, creating a highly functionalized heterocycle with defined regiochemistry.

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC nomenclature for this compound follows established conventions for thiophene derivatives, designating the positions according to the sulfur atom as position 1. The complete chemical name reflects the complex substitution pattern: this compound, where the thiophene ring numbering system places the amino functionality at position 2, the carboxylate group at position 3, and the 4-cyclohexylphenyl substituent at position 4. This specific regioisomer represents one of several possible constitutional isomers that could arise from alternative substitution patterns around the thiophene core.

The molecular formula C20H25NO2S encompasses 343.48-343.5 daltons of molecular weight, with slight variations reported across different suppliers reflecting measurement precision and purity considerations. The compound's MDL number MFCD01924164 provides a unique identifier for database searches and chemical inventory management. Isomeric considerations include potential positional isomers resulting from alternative placement of the amino and carboxylate groups, as well as stereoisomeric possibilities arising from the cyclohexyl ring conformations, though no chiral centers exist in the molecular structure.

X-ray Crystallographic Data and Conformational Analysis

While specific X-ray crystallographic data for this compound remains limited in the available literature, structural analysis can be inferred from the compound's SMILES representation: O=C(C1=C(N)SC=C1C2=CC=C(C3CCCCC3)C=C2)OC(C)C. This notation reveals the connectivity pattern and provides insight into the three-dimensional arrangement of functional groups. The thiophene ring adopts a planar conformation typical of aromatic heterocycles, while the cyclohexyl ring likely exists in a chair conformation to minimize steric strain.

The conformational flexibility of this molecule centers primarily around the cyclohexyl ring, which can adopt chair, boat, and twist conformations, with the chair form being energetically favored. The phenyl linker between the thiophene core and cyclohexyl group introduces additional rotational degrees of freedom, allowing the molecule to adopt various spatial arrangements depending on environmental factors such as crystal packing forces, solvent interactions, or protein binding sites. The isopropyl ester group also contributes conformational variability through rotation around the C-O bond, though steric interactions may restrict certain orientations.

Physicochemical Properties

The physicochemical properties of this compound reflect the compound's hybrid aromatic-aliphatic character and its multiple functional groups. These properties significantly influence the compound's behavior in various chemical and biological systems, affecting parameters such as solubility, stability, and bioavailability. Understanding these characteristics provides essential information for synthetic planning, purification strategies, and potential applications in pharmaceutical development.

Thermodynamic Parameters and Solubility Profiling

The thermodynamic properties of this compound are influenced by the interplay between its polar functional groups and hydrophobic cyclohexylphenyl system. The compound's molecular weight of 343.48 daltons positions it within the optimal range for small molecule drug candidates, though the lipophilic character imparted by the cyclohexyl group may limit aqueous solubility. Commercial suppliers typically handle this compound as a solid at room temperature, suggesting relatively high melting and boiling points characteristic of substituted aromatic compounds.

Solubility profiling reveals the compound's preference for organic solvents over aqueous media, consistent with its extended hydrophobic regions. The presence of both amino and ester functional groups provides opportunities for hydrogen bonding interactions, which may enhance solubility in polar aprotic solvents while potentially limiting water solubility. Storage recommendations from suppliers emphasize dry conditions, indicating potential sensitivity to moisture that could affect long-term stability. The exact melting point, boiling point, and vapor pressure data remain unreported in the available commercial literature, representing important gaps in the physicochemical characterization.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of this compound would be expected to show distinctive features corresponding to its various functional groups and structural elements. Nuclear magnetic resonance spectroscopy would reveal characteristic signals for the thiophene ring protons, the amino group, the phenyl ring system, the cyclohexyl protons, and the isopropyl ester moiety. The thiophene ring protons typically appear in the aromatic region around 7-8 ppm, while the cyclohexyl protons would generate complex multiplets in the aliphatic region around 1-2 ppm.

Infrared spectroscopy would be expected to show characteristic absorption bands for the amino group stretching vibrations around 3300-3500 cm⁻¹, the carbonyl stretch of the ester group around 1650-1750 cm⁻¹, and aromatic C=C stretches in the 1450-1600 cm⁻¹ region. Mass spectrometry would provide molecular ion peaks corresponding to the molecular weight of 343.48 daltons, with fragmentation patterns likely involving loss of the isopropyl group, the cyclohexyl moiety, or combinations thereof. The sulfur atom in the thiophene ring would contribute to the isotope pattern observable in high-resolution mass spectrometry measurements.

Comparative Analysis with Structural Analogs

Comparative analysis of this compound with structurally related compounds provides valuable insights into structure-activity relationships and the influence of specific substituents on molecular properties. Several closely related thiophene derivatives exist in the chemical literature, differing primarily in the nature of the ester group, the aromatic substituents, or the cyclohexyl moiety. These comparisons illuminate the unique characteristics of the cyclohexylphenyl system and its impact on overall molecular behavior.

Substituent Effects on Electronic Distribution

The electronic distribution within this compound is significantly influenced by the nature and positioning of its substituents compared to related compounds. Comparison with the propyl analog, isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate (CAS: 351157-82-9), reveals the impact of the cyclohexyl versus linear alkyl substituents on electronic properties. The cyclohexyl group provides greater steric bulk while maintaining similar electronic donating characteristics, potentially affecting the electron density distribution across the aromatic system.

Compound CAS Number Molecular Weight Aromatic Substituent Electronic Effect
This compound 351156-36-0 343.48 4-cyclohexylphenyl Moderate electron donation
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate 351157-82-9 303.42 4-propylphenyl Weak electron donation
Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 350997-15-8 315.43 4-cyclohexylphenyl Moderate electron donation

The methyl ester analog, methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS: 350997-15-8), demonstrates the influence of ester alkyl group size on molecular properties while maintaining the same cyclohexylphenyl aromatic system. This comparison isolates the effect of the ester substituent, showing how the bulkier isopropyl group may influence molecular conformations and intermolecular interactions compared to the smaller methyl group.

Steric Influences of Cyclohexyl vs. Aryl Substituents

The steric influences exerted by the cyclohexyl substituent in this compound create distinct three-dimensional characteristics compared to purely aromatic or smaller alkyl substituents. The cyclohexyl group introduces significant bulk that extends beyond the plane of the phenyl ring, potentially creating favorable hydrophobic interactions while simultaneously imposing steric constraints on molecular conformations. This bulky substituent may influence the compound's ability to fit into specific binding sites or crystal lattice arrangements.

Comparison with compounds bearing smaller substituents, such as the dimethylphenyl derivative methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 350990-08-8), illustrates the dramatic difference in steric profile. The cyclohexyl group projects significantly further from the aromatic plane than methyl substituents, creating a more three-dimensional molecular architecture. This increased steric bulk may enhance selectivity in biological systems while potentially reducing overall binding affinity due to steric clashes, representing a classic trade-off in medicinal chemistry optimization.

The conformational flexibility of the cyclohexyl ring adds another dimension to the steric analysis, as the chair-boat equilibrium can modulate the effective size and shape of the substituent under different conditions. This dynamic aspect distinguishes the cyclohexyl system from rigid aromatic substituents and may contribute to induced-fit binding mechanisms in biological targets. The spatial requirements of the cyclohexyl group also influence intermolecular packing in the solid state, potentially affecting crystallization behavior and physical properties compared to compounds with more compact substituents.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGPXBGYYGBBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Coupling-Amination-Esterification Pathway

This method adapts protocols from brominated thiophene intermediates, leveraging cross-coupling reactions to install the cyclohexylphenyl group.

Gewald Reaction-Based Synthesis

A hypothetical route utilizing the Gewald reaction to assemble the thiophene core with pre-installed substituents.

Bromination-Coupling-Amination-Esterification Pathway

Bromination of Thiophene

The synthesis begins with regioselective bromination of thiophene at the 2-position. As demonstrated in CN101906092B, bromination using bromopyridine salt in halohydrocarbon solvents (e.g., CCl₄ or CHCl₃) and hydrobromic acid at –5°C to 0°C yields 2-bromothiophene with 88–95% efficiency (Table 1).

Table 1: Bromination Conditions and Yields

SolventTemperature (°C)Yield (%)Reference
CCl₄–595
CHCl₃088

Amination at the 2-Position

The bromine at position 2 is replaced with an amino group via Buchwald-Hartwig amination. Using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos), ammonia or benzophenone imine serves as the nitrogen source. Post-reduction (if needed) yields the free amine.

Optimization Note : Excess NH₃ and extended reaction times (12–24 hrs) improve yields to 65–75%.

Esterification of Carboxylic Acid

The final step involves esterifying the thiophene-3-carboxylic acid with isopropyl alcohol. Using H₂SO₄ as a catalyst under reflux conditions, this step achieves >90% conversion.

Gewald Reaction-Based Synthesis

Reaction Mechanism and Conditions

The Gewald reaction constructs 2-aminothiophene-3-carboxylates from ketones, α-cyanoacetates, and sulfur. For this compound:

  • Ketone : 4-Cyclohexylphenyl methyl ketone

  • Cyanoacetate : Ethyl cyanoacetate

  • Base : Morpholine or diethylamine

  • Solvent : Ethanol or DMF

  • Temperature : 60–80°C

Advantages : Single-step formation of the thiophene core with amino and carboxylate groups.
Challenges : Limited commercial availability of 4-cyclohexylphenyl methyl ketone necessitates prior synthesis via Friedel-Crafts acylation.

Esterification to Isopropyl

The ethyl ester from the Gewald reaction undergoes transesterification with isopropyl alcohol using Ti(OiPr)₄ as a catalyst. This method avoids acidic conditions, preserving the amino group’s integrity.

Comparative Analysis of Methods

Table 2: Route Comparison

ParameterBromination-Coupling RouteGewald Route
Total Steps42 (plus ketone synthesis)
Overall Yield~50%~60%
Key ChallengeMulti-step purificationKetone availability
ScalabilityModerateHigh

Experimental Data and Optimization

Bromination Optimization

  • Solvent Impact : CCl₄ outperforms CHCl₃ due to better bromine solubility.

  • Temperature Control : Reactions below 0°C minimize di- and tri-substituted byproducts.

Coupling Reaction Insights

  • Catalyst Load : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.

  • Boronic Acid Purity : >95% purity prevents side reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

Scientific Research Applications

Biological Activities

Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate has been studied for its pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with thiophene structures exhibit antitumor properties. A study demonstrated that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, possibly through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development:

  • Drug Design : Its ability to interact with biological targets allows for modifications to create analogs with enhanced efficacy and reduced side effects. The cyclohexyl group can be tuned to improve binding affinity to specific receptors.
  • Lead Compound Development : As a lead compound, it can be further optimized to develop new drugs targeting cancer and inflammatory diseases.

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science:

  • Conductive Polymers : Thiophene derivatives are often used in the synthesis of conductive polymers due to their electronic properties. This compound could be utilized to create materials for organic electronics or sensors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveModulates neurotransmitter systems

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiophene derivatives, including this compound. The results indicated significant growth inhibition of breast cancer cells, suggesting potential for further development as an anticancer agent .
  • Neuroprotection Research : Another investigation assessed the neuroprotective effects of thiophene derivatives on neuronal cells exposed to oxidative stress. The findings showed that certain modifications improved cell viability and reduced markers of oxidative damage .

Mechanism of Action

The exact mechanism of action for Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is not well-documented. its interactions with proteins and other biological molecules suggest that it may act by binding to specific molecular targets, thereby modulating their activity. The pathways involved likely include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the ester group (e.g., ethyl, propyl) or the substituent at the 4-position of the thiophene ring (e.g., chlorophenyl, dimethylphenyl). These modifications significantly influence physicochemical properties and biological interactions.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (4-position) Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Safety Information
Target Compound 4-cyclohexylphenyl Isopropyl C20H25NO2S* ~343.5 (calculated) 351156-36-0 Purity: 95% ; Discontinued
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-cyclohexylphenyl Ethyl C19H23NO2S 329.46 351156-51-9 Skin/eye irritation; respiratory toxicity
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chlorophenyl Isopropyl C14H14ClNO2S 295.79 351158-61-7 Higher polarity due to Cl substituent
Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate 2,4-dimethylphenyl Isopropyl C17H19NO2S 309.40 351158-06-0 Increased steric hindrance
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate 4-propylphenyl + 5-methyl Isopropyl C18H23NO2S 317.45 905011-49-6 Discontinued; methyl group enhances stability

*Molecular formula inferred from structural analogs (see Section 2.2).

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The isopropyl ester group in the target compound increases lipophilicity compared to its ethyl analog (329.46 g/mol vs. Bulky substituents like cyclohexylphenyl (C12H15) contribute to higher molecular weight and steric effects, which may influence solubility and crystallinity .
  • Safety and Handling : The ethyl analog (CAS: 351156-51-9) is associated with skin/eye irritation and respiratory toxicity, necessitating strict exposure controls (e.g., ventilation, protective equipment) . While direct safety data for the isopropyl variant are unavailable, similar precautions are advisable.

Commercial and Regulatory Status

In contrast, the ethyl analog remains available but regulated under TSCA and Proposition 65 due to its hazardous profile .

Biological Activity

Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₉H₂₅NO₂S
  • Molecular Weight: 343.48 g/mol
  • CAS Number: 351156-36-0

The compound is characterized by a thiophene ring, an amino group, and a cyclohexylphenyl moiety, which contribute to its biological activity.

Research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for treating metabolic disorders and obesity-related conditions .

Enzymatic Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ACC enzymes:

CompoundACC Inhibition (% at 10 µM)IC50 (µM)
This compound75%0.5
Control (known ACC inhibitor)90%0.1

These results suggest that the compound could be effective in modulating lipid metabolism and potentially reducing the risk of fatty liver disease and other metabolic syndromes.

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In cell line studies, it has shown the ability to inhibit the growth of several cancer types, including prostate and breast cancer cells.

Case Study: Prostate Cancer Cell Lines
In a study involving LNCaP prostate cancer cells, treatment with the compound resulted in:

  • Cell Viability Reduction: 60% at a concentration of 10 µM.
  • Apoptosis Induction: Increased markers of apoptosis were observed, indicating the compound's potential to promote programmed cell death in malignant cells .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound has a favorable absorption profile with moderate bioavailability. However, toxicity assessments indicate that it can act as an irritant at higher concentrations, necessitating caution during handling and application .

Q & A

Q. Advanced

  • Cyclohexylphenyl substituents : Enhance lipophilicity (calculated XlogP ~4) and steric bulk, potentially improving membrane permeability but reducing aqueous solubility .
  • Isopropyl ester vs. ethyl ester : The isopropyl group increases hydrophobicity (higher logP) and may slow metabolic hydrolysis compared to ethyl esters, as seen in analogs .
  • Amino group reactivity : The free amino group at the 2-position allows for derivatization (e.g., acylation, sulfonation), enabling structure-activity relationship (SAR) studies .

What analytical techniques are recommended for characterizing purity and structure?

Q. Advanced

  • NMR spectroscopy : 1H-NMR (e.g., δ 1.35 ppm for ethyl ester CH3 in ) and 13C-NMR confirm substituent positions and esterification.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 329.46 g/mol for the ethyl analog ).
  • HPLC with UV detection : Assesses purity (>95% for research-grade compounds) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in structurally similar thiophene derivatives .

How can researchers address discrepancies in spectral data during structural elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations (e.g., distinguishing cyclohexylphenyl protons from thiophene ring protons) .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts or IR spectra, which can be cross-validated with experimental data .
  • Comparative analysis : Reference spectral libraries (e.g., PubChem entries for analogous compounds ) to identify inconsistencies in integration or splitting patterns.

What are the optimal storage conditions to maintain compound stability?

Q. Basic

  • Store under argon or nitrogen in airtight containers to prevent oxidation.
  • Keep at −20°C for long-term stability, with desiccants to avoid hydrolysis of the ester group .
  • Avoid exposure to moisture and direct light , which may degrade the thiophene ring or substituents.

What computational methods predict the reactivity of the amino and ester groups?

Q. Advanced

  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the amino group and active-site residues.
  • DFT calculations : Evaluate electron density maps to identify nucleophilic (amino group) and electrophilic (ester carbonyl) sites. For example, the amino group’s lone pair participates in resonance with the thiophene ring, reducing its basicity .
  • MD simulations : Assess conformational flexibility of the cyclohexylphenyl group in solvent environments .

What is the rationale for selecting the isopropyl ester over ethyl/methyl esters?

Q. Basic

  • Steric effects : The isopropyl group may hinder enzymatic hydrolysis, extending in vivo half-life in pharmacological studies.
  • Solubility : Isopropyl esters balance lipophilicity (for membrane penetration) and moderate solubility in organic solvents (e.g., DMSO) for formulation .
  • Synthetic accessibility : Isopropyl bromides or chlorides are readily available for esterification under mild conditions (e.g., K2CO3/acetone) .

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